3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-13-10-19(15(22)20(13)12-2-3-12)11-4-8-18(9-5-11)14-16-6-1-7-17-14/h1,6-7,11-12H,2-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDZAXIJALHOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction
The hydroxyl group (if present) on the hydantoin reacts with the piperidine amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Conditions :
Alkylation Pathway
Alternatively, the hydantoin nitrogen is alkylated using a brominated piperidine derivative:
Optimization :
Alternative Routes and Comparative Analysis
Reductive Amination
A patent-derived method uses reductive amination to couple a ketone-containing hydantoin with the piperidine amine:
Advantages :
Solid-Phase Synthesis
For high-throughput applications, solid-supported synthesis immobilizes the hydantoin core on resin, followed by piperidine coupling and cleavage:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Resin loading | Wang resin | DCM, 25°C | 95% |
| Piperidine coupling | HATU, DIPEA | DMF, 25°C | 80% |
| Cleavage | TFA/H₂O | 2 h, 25°C | 90% |
Characterization and Quality Control
The final product is characterized using:
-
NMR spectroscopy : Confirms cyclopropyl (δ 0.5–1.2 ppm) and pyrimidine protons (δ 8.3–8.9 ppm).
-
Mass spectrometry : Molecular ion peak at m/z 329.42 [M+H]⁺.
Challenges and Optimization Strategies
-
Cyclopropane stability : Avoid strong acids/bases to prevent ring-opening.
-
Coupling efficiency : Use fresh DEAD/PPh₃ for Mitsunobu reactions.
-
Scalability : Transition from batch to flow chemistry improves reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly as a potential treatment for various neurological disorders. Its structure suggests activity on the central nervous system (CNS), possibly acting as a modulator of neurotransmitter systems.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced cell death in neuronal cultures, suggesting potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Preliminary in vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Data Table: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
In addition to its anticancer effects, there is emerging evidence that this compound exhibits antimicrobial activity. Studies have shown that it is effective against a range of bacterial strains, including resistant strains such as MRSA.
Case Study: Antimicrobial Testing
A recent publication detailed the antimicrobial testing of this compound against various pathogens, revealing an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli . This suggests its potential as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Compound A : 3-Cyclopropyl-1-[1-(5-Methoxy-1,3-Benzothiazol-2-yl)Piperidin-4-yl]Imidazolidine-2,4-Dione (CAS: 2549038-01-7)
- Key Differences :
- Replaces pyrimidin-2-yl with a 5-methoxybenzothiazol-2-yl group.
- Benzothiazole introduces sulfur-based electronegativity and a methoxy group for enhanced lipophilicity.
- Implications :
Compound B : 1-[1-(2,5-Dichlorothiophene-3-Carbonyl)Piperidin-4-yl]-3-Methylimidazolidine-2,4-Dione (CAS: 2189497-76-3)
- Key Differences :
- Substitutes pyrimidin-2-yl with a dichlorothiophene-carbonyl group.
- Methyl group at position 3 instead of cyclopropyl.
- Implications: Dichlorothiophene enhances halogen bonding but may increase toxicity risks.
Substituent Analysis
*Estimated based on molecular formula of analogs.
Q & A
Q. What are the common synthetic routes for 3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclization and substitution. A plausible route could involve:
Piperidine Functionalization: Introducing the pyrimidin-2-yl group to piperidine via nucleophilic substitution or coupling reactions under basic conditions (e.g., NaOH in dichloromethane, as seen in similar syntheses) .
Imidazolidine-Dione Formation: Reacting cyclopropane carbonyl derivatives with urea or thiourea analogs under thermal or catalytic conditions.
Optimization Strategies: Use Design of Experiments (DoE) to vary solvents, temperatures, and catalysts. For example, flow chemistry systems (as in ) enable precise control over reaction parameters, improving yield and reproducibility .
Key Considerations:
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A combination of techniques ensures accurate characterization:
Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm structural integrity and cyclopropane geometry.
High-Performance Liquid Chromatography (HPLC): Assess purity (≥98% as per ) and detect impurities .
Mass Spectrometry (MS): Confirm molecular weight (e.g., reports molecular weights for structurally related compounds) .
Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Safety Note: Follow handling protocols for hygroscopic or air-sensitive intermediates, including inert atmosphere techniques .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential therapeutic targets?
Methodological Answer:
Derivatization: Synthesize analogs by modifying the cyclopropyl, pyrimidine, or piperidine moieties. For example, highlights piperidine derivatives' role in modulating biological activity .
In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
Computational Modeling: Perform molecular docking to predict binding affinities, cross-validated with experimental IC50 values .
Data Interpretation: Correlate substituent electronegativity or steric bulk with activity trends, as seen in ’s pharmacological studies .
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound?
Methodological Answer:
Cross-Validation: Compare computational results (e.g., DFT-predicted geometries) with experimental X-ray crystallography or NMR data .
Error Analysis: Re-evaluate force field parameters or solvent effects in simulations.
Statistical Modeling: Apply multivariate analysis (e.g., PCA) to identify outliers, as suggested in ’s optimization workflows .
Case Study: reports spectral data discrepancies resolved via IR and GC-MS cross-referencing .
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
Circular Dichroism (CD): Confirm optical activity and absolute configuration.
Asymmetric Synthesis: Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during cyclopropane formation.
Reference: ’s chiral compound synthesis highlights the importance of stereochemical control .
Q. What experimental designs are suitable for optimizing large-scale synthesis?
Methodological Answer:
Flow Chemistry: Continuous flow systems () enhance scalability and safety by minimizing exothermic risks .
Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
DoE Approaches: Use factorial designs to optimize temperature, residence time, and reagent stoichiometry.
Example: ’s synthesis achieved 99% purity via controlled reaction and purification steps .
Q. How can metabolic pathways of this compound be studied in preclinical models?
Methodological Answer:
Radiolabeled Tracing: Synthesize 14C-labeled analogs to track metabolites via LC-MS/MS.
In Vitro Hepatocyte Assays: Assess cytochrome P450-mediated oxidation using liver microsomes.
Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models, referencing ’s pharmacological protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
